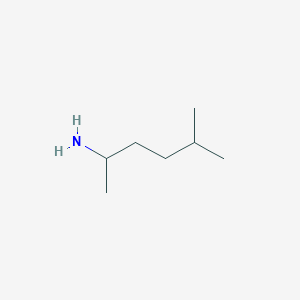

2-Amino-5-methylhexane

Beschreibung

Contextualization within Branched Aliphatic Amines Research

Branched aliphatic amines represent a significant class of organic compounds characterized by a nitrogen atom bonded to at least one branched alkyl group. jove.comwikipedia.org These structures are prevalent in a vast number of pharmaceuticals and natural products. acs.org The branching of the alkyl chain can significantly influence the compound's physical and chemical properties, as well as its biological activity. nih.gov

In medicinal chemistry, the synthesis and evaluation of branched aliphatic amines is a field of continuous research. rsc.orgresearchgate.net Scientists explore how modifications to the branched structure impact a molecule's interaction with biological targets. nih.gov The development of novel synthetic methods to create diverse libraries of these amines is crucial for drug discovery programs. rsc.orgresearchgate.net Research in this area includes modern techniques like transition-metal-catalyzed approaches to broaden the accessible chemical space of these compounds. researchgate.net

Historical Perspective of Analogous Compounds in Research

The study of simple aliphatic amines as stimulants has a long history. Amphetamine, a structurally related compound, was first synthesized in 1887 and later commercialized as a bronchodilator. caymanchem.comwikipedia.org Its stimulant properties on the central nervous system were discovered in the late 1920s, leading to its use for various conditions. caymanchem.com

In the mid-20th century, researchers investigated the pressor effects (the ability to increase blood pressure) of a series of aliphatic amines. rivm.nl This research provided early insights into the structure-activity relationships of these compounds. Following the regulation of substances like ephedrine, there has been a recurring trend of introducing structurally similar compounds into the market. prnewswire.co.uknsf.org This has led to the emergence of various analogs, including 1,3-dimethylamylamine (DMAA) and 1,3-dimethylbutylamine (B105974) (DMBA), which have been the subject of significant research and regulatory scrutiny. cannonbol.comnih.gov The investigation of these analogous compounds provides a crucial backdrop for understanding the scientific interest in 2-amino-5-methylhexane.

Current Research Landscape and Significance of this compound

Current research on this compound is multifaceted. It is recognized as a versatile building block in organic synthesis for creating more complex molecules, including nitrogen-containing heterocyclic compounds like pyridines. guidechem.comchemicalbook.comlookchem.com These resulting structures have potential applications in the development of pharmaceuticals such as antiparasitic agents and calcium channel inhibitors. chemicalbook.comlookchem.com

A significant portion of recent research has focused on the detection and identification of this compound in dietary and sports supplements. prnewswire.co.uknsf.orgmultivu.comnsf.org Analytical studies have been published detailing methods for its identification, often alongside other synthetic stimulants. nih.govtandfonline.com This research highlights the compound's presence in commercially available products, sometimes undeclared or disguised under other names like "2-aminoisoheptane". prnewswire.co.uknsf.orgmultivu.com The compound is also a subject of interest in the context of anti-doping, as it is structurally similar to substances prohibited in sport. tga.gov.au The ongoing research and development activities surrounding this compound are expected to continue exploring its potential applications and properties. strategicrevenueinsights.com

Properties of this compound and Related Compounds

The following table provides a summary of key properties for this compound and some of its analogous compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₇H₁₇N | 115.22 | 128-129 |

| 2-Aminopentane | C₅H₁₃N | 87.16 | Not specified |

| 2-Aminohexane | C₆H₁₅N | 101.19 | Not specified |

Data sourced from available chemical properties information. chemicalbook.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylhexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCBXLKODYZSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885416 | |

| Record name | 2-Hexanamine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28292-43-5 | |

| Record name | 1,4-Dimethylpentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28292-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-hexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028292435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methylhexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexanamine, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexanamine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethylpentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-HEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ36ZF28PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations Research

Established Synthetic Pathways Investigations

Traditional methods for synthesizing primary amines like 2-amino-5-methylhexane have been well-documented, relying on fundamental organic reactions. These pathways often involve the transformation of carbonyl compounds or nitroalkanes into the desired amine.

Reductive Amination Research

Reductive amination is a widely employed method for synthesizing amines from ketones or aldehydes. smolecule.com In the context of this compound, the precursor is typically 5-methyl-2-hexanone (B1664664). smolecule.comdntb.gov.ua This process involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the final amine.

One approach utilizes hydrogen gas as the reducing agent in the presence of a metal catalyst. Another common laboratory and industrial strategy employs chemical reducing agents like sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine intermediate. smolecule.com This method offers excellent regiocontrol. smolecule.com Research has shown that catalytic hydrogenation using palladium on carbon (Pd/C) can serve as a greener alternative, though it necessitates pressurized hydrogen and higher temperatures. smolecule.com Studies have also explored the use of cobalt catalysts for reductive amination under mild conditions. researchgate.net

| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Chemical Reduction |

| Ketone Precursor | 5-Methyl-2-hexanone | 5-Methyl-2-hexanone |

| Ammonia Source | Aqueous NH₃ (25–30%) | Ammonium (B1175870) acetate |

| Reducing Agent | Hydrogen gas (H₂) | Sodium cyanoborohydride (NaBH₃CN) |

| Catalyst | Raney Nickel | Not applicable |

| Solvent | Ethanol | Methanol |

| Temperature | 80–100°C | Room Temperature |

| Pressure | 3–5 bar (for Pd/C variant) | Atmospheric |

| pH | Not specified | 6–7 |

| Yield | High (Continuous flow systems can improve throughput by 40%) | 89% (optimized) |

| Reference | smolecule.com |

Alkylation of Ammonia Studies

The synthesis of this compound can also be achieved through the alkylation of ammonia. smolecule.com This nucleophilic substitution reaction typically involves reacting a suitable alkyl halide, such as 2-chloro-5-methylhexane (B12641342) or other 5-methylhexyl halides, with an excess of ammonia. smolecule.com The excess ammonia acts as both the nucleophile and the base to neutralize the hydrogen halide byproduct.

A significant challenge with this method is the lack of selectivity, which often leads to overalkylation. nih.gov The primary amine product is itself a nucleophile and can react with the alkyl halide to form secondary and tertiary amines, and even quaternary ammonium salts. This results in a product mixture that requires subsequent purification steps to isolate the desired primary amine. To mitigate this, a large excess of ammonia is often used under pressure. Microwave-assisted conditions have been shown to accelerate the SN2 mechanism and improve yields in related systems. smolecule.com

| Substrate | Nucleophile | Conditions | Challenges/Notes | Reference |

| 5-Methylhexyl Halide | Excess Ammonia | Elevated temperature and pressure | Formation of primary, secondary, tertiary amine, and quaternary ammonium salt mixtures, requiring purification. | |

| 2-Chloro-5-methylhexane | Aqueous Ammonia | Elevated temperatures (80–100°C) | Minimizing elimination side reactions is critical. | smolecule.com |

Transamination Reactions Research

Transamination represents a biochemical route to amine synthesis, catalyzed by enzymes known as transaminases or aminotransferases. smolecule.comwikipedia.org These enzymes facilitate the transfer of an amino group from an amino donor molecule to a keto acid or ketone acceptor. wikipedia.org For the synthesis of this compound, the ketone substrate is 5-methyl-2-hexanone. smolecule.com

The process is reversible, and the reaction direction is influenced by the concentration of reactants. wikipedia.org This reversibility can be exploited for synthetic purposes to produce valuable chiral amines. wikipedia.org Research has identified that ω-transaminases (ω-TAs), which utilize pyridoxal-5′-phosphate (PLP) as a cofactor, are effective in converting ketones to chiral amines. smolecule.com However, a study investigating a β-phenylalanine aminotransferase from Variovorax paradoxus found that this compound was not active as an amino donor for that specific enzyme, indicating substrate specificity among different transaminases. researchgate.net

Reduction of Nitroalkanes Investigations

The reduction of nitroalkanes is a fundamental and reliable method for preparing primary amines. To synthesize this compound via this route, the corresponding nitroalkane, 5-methyl-2-nitrohexane, is required. scbt.com This precursor is then reduced, typically through catalytic hydrogenation.

The process involves the hydrogenation of the nitro group to an amino group, passing through nitroso and hydroxylamine (B1172632) intermediates. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, providing an efficient conversion under controlled conditions of temperature and pressure.

| Parameter | Details |

| Nitroalkane Precursor | 5-methyl-2-nitrohexane |

| Catalyst | Palladium on carbon (Pd/C, 5–10 wt%) |

| Reducing Agent | Hydrogen gas (H₂) |

| Hydrogen Pressure | 30–50 psi |

| Solvent | Ethanol or methanol |

| Temperature | 50–60°C |

| Reaction Time | 4–6 hours |

| Reference |

Advanced Synthetic Approaches and Catalysis Research

Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and environmentally benign methods. In amine synthesis, this has led to significant research into biocatalysis, particularly the use of enzymes to produce chiral amines with high enantiomeric purity.

Enzymatic Synthesis of Chiral Amines (e.g., Chiral Hydroxy Amines)

The synthesis of chiral amines is of paramount importance, especially for the pharmaceutical industry, where the stereochemistry of a molecule can dictate its biological activity. Enzymes offer a powerful tool for asymmetric synthesis due to their high stereoselectivity. nih.govthieme-connect.com

Transaminases (TAs) are key enzymes in this field. rsc.orgbiorxiv.orgdtu.dkresearchgate.net Engineered ω-transaminases from organisms like Ochrobactrum anthropi have demonstrated the ability to convert 5-methylhexan-2-one into the corresponding amine with high conversion rates (99% in 24 hours at 30°C). smolecule.com These enzymes often use an amino donor like alanine (B10760859) or isopropylamine. smolecule.comgoogle.com Research has also identified (R)-selective transaminases, such as RbTA, which show broad substrate specificity for aliphatic, aromatic, and alicyclic ketones and are effective in the asymmetric amination of hydroxy ketones to produce chiral hydroxy amines. lookchem.comkaimosi.com

Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs) represent another class of enzymes for producing chiral amines. rsc.orgcsic.es They catalyze the reductive amination of ketones. csic.es For instance, a chimeric amine dehydrogenase (Ch1-AmDH) has been used in the amination of 5-methyl-2-hexanone in a continuous flow system, achieving conversions up to 48%. csic.es Libraries of IREDs have been screened against various ketones, including 2-hexanone (B1666271) (a close structural analog of 5-methyl-2-hexanone), demonstrating successful coupling with amines like methylamine (B109427) to produce chiral amine products with high enantiomeric excess. rsc.org

| Enzyme Class | Precursor | Reaction Type | Key Findings | Reference |

| ω-Transaminase | 5-Methylhexan-2-one | Asymmetric amination | Engineered ω-TAs from Ochrobactrum anthropi achieve 99% conversion. | smolecule.com |

| (R)-selective Transaminase (RbTA) | Hydroxy ketones | Asymmetric amination | Excellent stereoselectivity (>99% ee) for producing chiral hydroxy amines; broad substrate scope. | lookchem.comkaimosi.com |

| Amine Dehydrogenase (Ch1-AmDH) | 5-Methyl-2-hexanone | Reductive amination | Used in a continuous flow reactor with conversions up to 48%. | csic.es |

| Imine Reductase (IRED) | 2-Hexanone | Reductive amination | IR_20 catalyzed reaction gave (R)-amine product in 55% isolated yield and 96% e.e. | rsc.org |

Reactivity and Reaction Mechanisms Research

The chemical reactivity of this compound is primarily centered around its primary amine functionality. This section delves into the research on its various chemical transformations.

The primary amine group of this compound readily undergoes acylation reactions with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-substituted amides. smolecule.com This reaction is a fundamental transformation in organic synthesis and is crucial for the construction of more complex molecules.

The general mechanism for the acylation of this compound with an acyl chloride involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses to yield the stable amide product and hydrochloric acid as a byproduct. To neutralize the acid and drive the reaction to completion, a base is often added. youtube.com

The amine group in this compound can be alkylated by reaction with alkyl halides. smolecule.comevitachem.com This nucleophilic substitution reaction leads to the formation of secondary, tertiary, and even quaternary ammonium salts. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. wikipedia.org However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. wikipedia.org More selective and environmentally friendly methods for N-alkylation are being explored, including the use of alcohols as alkylating agents under mild conditions. rsc.org

Primary amines such as this compound have the potential to undergo β-hydrogen elimination reactions, particularly under specific conditions. This type of elimination reaction involves the removal of a hydrogen atom from the carbon atom beta to the nitrogen atom, leading to the formation of an alkene. The mechanism typically requires a suitable leaving group on the nitrogen and often occurs in the context of organometallic complexes where the amine is part of a ligand. wikipedia.orglibretexts.org

In a typical E2 mechanism, a strong base abstracts a proton from the β-carbon, while simultaneously the bond between the carbon and the leaving group breaks, forming a double bond. libretexts.org The stereochemistry of this reaction is often specific, with a preference for an anti-periplanar arrangement of the β-hydrogen and the leaving group. β-hydride elimination is a well-known process in organometallic chemistry, where a metal-alkyl complex can be converted into a metal-hydride and an alkene. wikipedia.orgnih.gov The presence of a vacant coordination site on the metal and a syn-coplanar arrangement of the M-C and C-H bonds are generally required for this process to occur. nih.gov

Amines, including this compound, can act as nucleophiles in Michael-type addition reactions. masterorganicchemistry.com This conjugate addition involves the attack of the amine on the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkenes (Michael acceptors). chemistrysteps.commasterorganicchemistry.com This reaction is a powerful tool for carbon-nitrogen bond formation and allows for the synthesis of a wide variety of derivatized products. The reaction proceeds through the formation of an enolate intermediate, which is then protonated to give the final 1,4-adduct. masterorganicchemistry.com The use of organocatalysts, such as those based on squaramides, can facilitate asymmetric Michael additions, leading to the formation of chiral products with high enantioselectivity. mdpi.comscispace.com

The formation of an amide bond is the cornerstone of peptide synthesis. While this compound is not a standard amino acid, its primary amine functionality allows it to participate in peptide coupling reactions, where it would be incorporated at the N-terminus of a peptide chain. The acylation reaction is the fundamental chemical transformation in this process.

In peptide synthesis, the carboxylic acid of one amino acid is activated to facilitate its reaction with the amine group of another. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester. masterorganicchemistry.comnih.gov This active ester is then readily attacked by the amine component to form the peptide bond. masterorganicchemistry.com Solid-phase peptide synthesis (SPPS) is a common methodology where the growing peptide chain is anchored to a solid resin support. rsc.orgpeptide.com

Spectroscopic and Analytical Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as a fundamental tool for the structural determination of 2-amino-5-methylhexane, offering precise information about the hydrogen and carbon atomic environments within the molecule.

Proton NMR (¹H-NMR) for Structural Elucidation

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the various hydrogen atoms in the this compound molecule by measuring their distinct chemical shifts. Key signals in the ¹H-NMR spectrum help to confirm the compound's structure. For instance, methyl protons typically appear in the δ 1.0–1.2 ppm range, while the protons of the amine group are observed as a broad singlet around δ 2.6–2.8 ppm. The specific chemical shifts and splitting patterns of the protons on the hexane (B92381) chain further corroborate the connectivity and arrangement of the atoms.

Below is a table summarizing the expected ¹H-NMR chemical shifts for this compound.

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (on C1) | ~0.8-0.9 | Doublet |

| CH₃ (on C5-iso) | ~0.8-0.9 | Doublet |

| CH₂ (on C3) | ~1.1-1.3 | Multiplet |

| CH₂ (on C4) | ~1.3-1.5 | Multiplet |

| CH (on C5) | ~1.5-1.7 | Multiplet |

| NH₂ | ~1.5-2.0 (broad) | Singlet |

| CH (on C2) | ~2.8-3.0 | Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C-NMR) for Structural Analysis

Complementing ¹H-NMR, Carbon-13 NMR (¹³C-NMR) provides a detailed map of the carbon skeleton of this compound. nih.gov Each unique carbon atom in the molecule produces a distinct signal, allowing for a comprehensive structural analysis. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups, solidifying the structural assignment.

The following table outlines the anticipated ¹³C-NMR chemical shifts for the carbon atoms in this compound.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | ~23 |

| C6 (iso-methyl) | ~22 |

| C7 (iso-methyl) | ~22 |

| C5 | ~28 |

| C4 | ~39 |

| C3 | ~42 |

| C2 | ~49 |

Note: Predicted values can differ slightly from experimental results.

Chiral Solvating Agents in NMR for Enantiomeric Analysis

This compound is a chiral compound, existing as two non-superimposable mirror images or enantiomers. To analyze the enantiomeric composition of a sample, chiral solvating agents (CSAs) are employed in NMR spectroscopy. researchgate.netresearchgate.net These agents, which are themselves enantiomerically pure, form transient diastereomeric complexes with the enantiomers of this compound. psu.edu This interaction leads to different chemical environments for the corresponding protons and carbons of the two enantiomers, resulting in separate signals in the NMR spectrum. semmelweis.hu The integration of these distinct signals allows for the quantification of the enantiomeric excess (ee) in a given sample. psu.edu Various types of CSAs, including those derived from α-amino acids and other chiral scaffolds, have been developed for the enantiodiscrimination of amines. researchgate.netsemmelweis.hu

Mass Spectrometry (MS) Techniques in Research

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the study of molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally establishing the molecular identity of this compound. It measures the mass of the molecule with very high precision, allowing for the determination of its elemental composition. The exact mass of this compound (C₇H₁₇N) is 115.1361 g/mol . nih.gov HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental formulas, providing a high degree of confidence in its identification. nih.gov

Fragmentation Pattern Analysis for Isomer Differentiation

When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to differentiate between isomers. For aliphatic amines like this compound, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable immonium ion. The analysis of these fragmentation patterns is essential for distinguishing this compound from its structural isomers, such as 1-amino-5-methylhexane or 3-amino-5-methylhexane, as each isomer will produce a unique set of fragment ions. nih.govacs.org The electron ionization (EI) mass spectrum of this compound typically shows a prominent peak for the immonium ion at m/z 44. nih.gov

Below is a table listing some of the expected fragment ions for this compound in a mass spectrum.

| m/z | Possible Fragment |

| 115 | [M]⁺ (Molecular Ion) |

| 100 | [M - CH₃]⁺ |

| 72 | [M - C₃H₇]⁺ |

| 57 | [C₄H₉]⁺ |

| 44 | [CH₃CH=NH₂]⁺ (Immonium Ion) |

| 43 | [C₃H₇]⁺ |

Note: The relative intensities of these peaks can vary depending on the ionization method and energy.

Chromatographic Methods Research

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are powerful analytical techniques for the detection and quantification of this compound in various matrices, particularly in complex samples like dietary supplements. wikipedia.orgmdpi.com This methodology combines the separation capabilities of liquid chromatography with the sensitive and selective mass analysis of mass spectrometry. wikipedia.org

In a typical research application, the compound is first extracted from the sample matrix using a solvent such as methanol. mdpi.comtapchidinhduongthucpham.org.vn The extract is then injected into the LC system. The chromatographic separation is commonly achieved using a reverse-phase C18 column. mdpi.comtapchidinhduongthucpham.org.vn A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is employed to separate this compound from other components in the sample. mdpi.comkoreascience.kr

Following separation, the eluate is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode, which is well-suited for analyzing amines. wikipedia.orgmdpi.com For quantification, tandem mass spectrometry (LC-MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode. tapchidinhduongthucpham.org.vn This involves selecting the protonated parent molecule (precursor ion) of this compound and monitoring for specific fragment ions (product ions) generated upon collision-induced dissociation. This high selectivity allows for accurate quantification even at low concentrations. tapchidinhduongthucpham.org.vn The method is validated for parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ) to ensure reliable results. tapchidinhduongthucpham.org.vnkoreascience.kr

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC/UPLC) or High-Performance Liquid Chromatography (HPLC) mdpi.comkoreascience.kr |

| Column | C18 Reverse-Phase (e.g., 2.1 mm × 150 mm, 1.8 µm) tapchidinhduongthucpham.org.vnkoreascience.kr |

| Mobile Phase A | 0.1% Formic Acid in Water mdpi.comkoreascience.kr |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile mdpi.comkoreascience.kr |

| Elution Mode | Gradient tapchidinhduongthucpham.org.vn |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification tapchidinhduongthucpham.org.vn |

Computational Chemistry and Spectroscopic Data Correlation

Density Functional Theory (DFT) is a computational quantum chemistry method used to investigate the electronic structure and properties of molecules like this compound. mdpi.comchemrxiv.org This approach is valuable for predicting spectroscopic data and correlating it with experimental findings, thereby aiding in structural confirmation and stereochemical analysis. nih.govresearchgate.net

In research, DFT calculations are performed to optimize the molecular geometry of this compound, finding its most stable three-dimensional conformation. researchgate.net Once the geometry is optimized, various properties can be calculated. For instance, DFT can predict vibrational frequencies, which can then be compared with experimental Infrared (IR) and Raman spectra to help assign the observed spectral bands. researchgate.net

For a chiral molecule like this compound, DFT is particularly useful. Calculations can predict the stability of its different enantiomers. Furthermore, advanced DFT methods, such as Time-Dependent DFT (TD-DFT), can simulate spectroscopic properties that depend on chirality, such as optical rotation and electronic circular dichroism (ECD) spectra. researchgate.net These predicted spectra can be compared with experimental measurements to determine the absolute configuration (R or S) of a chiral sample. nih.govresearchgate.net A common approach involves using functionals like B3LYP with a basis set such as 6-31G* to achieve a balance between accuracy and computational cost. chemrxiv.org

Table 4: Application of DFT in the Study of this compound

| Application | Description |

|---|---|

| Geometry Optimization | Calculates the lowest energy, most stable 3D structure of the molecule. researchgate.net |

| Vibrational Analysis | Predicts harmonic vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra. researchgate.net |

| Stereochemical Analysis | Predicts the relative stability of enantiomers. |

| Spectral Prediction | Time-Dependent DFT (TD-DFT) can calculate optical rotation and ECD spectra to help assign the absolute configuration of chiral molecules. nih.govresearchgate.net |

| Common Methodologies | Functionals: B3LYP, PBE0; Basis Sets: 6-31G*, aug-cc-pVnZ. chemrxiv.orgresearchgate.net |

Computational Chemistry and Molecular Modeling Research

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and inherent properties of 2-amino-5-methylhexane. These methods are used to predict the stability of its different forms and to interpret spectroscopic data.

This compound is a chiral molecule, existing as (R) and (S) enantiomers. Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to predict the relative stability of these enantiomers. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G*, to optimize the geometry of each enantiomer and calculate its electronic energy.

The stability of tautomers and isomers can be determined by comparing their Gibbs free energies (ΔG), which are calculated based on electronic energies and thermal corrections. A large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) calculated via DFT indicates high stability and low chemical reactivity. While specific peer-reviewed calculations for this compound are not abundant in public literature, the methodology is a standard approach for such analyses.

Below is an illustrative table showing the type of data generated from such a DFT study.

| Enantiomer | Method/Basis Set | Calculated Electronic Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| (R)-2-amino-5-methylhexane | B3LYP/6-31G | -350.12345 | 0.00 |

| (S)-2-amino-5-methylhexane | B3LYP/6-31G | -350.12345 | 0.00 |

This table is illustrative. As enantiomers, the (R) and (S) forms of this compound have identical energy levels and stability.

A key application of quantum chemical calculations is the prediction of optical rotation, which is a measurable physical property that distinguishes enantiomers. Time-dependent DFT (TD-DFT) is the modern method of choice for modeling the optical rotation of chiral molecules. nih.gov The calculations determine the specific rotation ([α]D) at a specific wavelength, typically the sodium D-line (589 nm). researchgate.netacs.org

The accuracy of these predictions depends heavily on the chosen functional, the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.net For a given molecule, the calculated optical rotation of the (R) and (S) enantiomers should be equal in magnitude but opposite in sign. By comparing the calculated values with experimental measurements, the absolute configuration of a synthesized or isolated sample can be confirmed. researchgate.net While this is a proposed computational modeling approach for this compound, detailed studies applying it are not widely published.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions that are not accessible through static quantum chemical methods.

Conformational analysis using MD simulations explores the different spatial arrangements (conformations) a flexible molecule like this compound can adopt. nih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing the molecule's trajectory to be mapped over time. This reveals the most stable conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its ability to interact with biological targets. mdpi.com MD simulations can elucidate how factors like solvent and temperature affect the conformational landscape and the formation of intermolecular interactions, such as hydrogen bonds. nih.gov

The stimulant effect of this compound is attributed to its interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT). nih.gov Molecular dynamics simulations are a key tool for studying how this ligand binds to its receptor. Research on the structurally similar compound 1,3-dimethylamylamine (DMAA) shows that docking analysis and subsequent MD simulations can reveal the precise binding mode within the transporter. nih.govresearchgate.net

These simulations demonstrate that, like known substrates, simple alkylamines can bind to the central S1 binding site of DAT. nih.govbiorxiv.org The protonated amine group of the ligand typically forms a crucial hydrogen bond with the side chain of a key aspartate residue (Asp79) in the transporter. biorxiv.org The alkyl chain settles into a hydrophobic pocket formed by surrounding amino acid residues. The simulations can also show how ligand binding induces conformational changes in the transporter, for instance, shifting it from an outward-facing to a closed state, which is a critical step in the transport cycle. nih.govresearchgate.net

| Ligand | Receptor | Key Interacting Residue | Interaction Type |

|---|---|---|---|

| This compound (protonated) | Dopamine Transporter (DAT) | Asp79 | Hydrogen Bond / Salt Bridge |

| This compound | Dopamine Transporter (DAT) | Phe76, Val152, Tyr156, Phe320 | Hydrophobic Interactions |

This table summarizes likely interactions based on studies of similar ligands and dopamine with the dopamine transporter. biorxiv.org

Structure-Activity Relationship (SAR) Modeling of this compound Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. These models are essential for optimizing lead compounds in drug discovery.

For dopamine transporter inhibitors, QSAR models are built by correlating physicochemical or structural descriptors of a series of molecules with their measured binding affinity (e.g., IC50). nih.govnih.gov Recent studies have focused on building robust QSAR models for diverse sets of DAT ligands to better understand the chemical space and guide the design of novel compounds. nih.govbiorxiv.org

In the context of simple alkylamines like this compound, SAR studies would investigate how modifications to the structure affect DAT inhibition. Key structural features to consider include:

Chain Length: Increasing or decreasing the length of the hexane (B92381) backbone.

Branching: The position and nature of the methyl groups.

Amine Position: Moving the amino group along the carbon chain.

Cheminformatics and Predictive Modeling for Chemical Reactivity

The chemical reactivity of this compound, a primary aliphatic amine, can be systematically investigated and predicted using a variety of computational tools that fall under the umbrella of cheminformatics and predictive modeling. These approaches leverage the molecular structure of the compound to forecast its behavior in chemical reactions, offering valuable insights that can guide synthetic chemistry and safety assessments.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are powerful cheminformatics tools used to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. While specific QSAR models exclusively developed for this compound are not extensively documented in public literature, the general principles of QSAR can be readily applied to predict its reactivity based on models developed for other primary amines. researchgate.neteuropa.eu

The development of a QSAR model for predicting the reactivity of amines typically involves the following steps:

Data Set Curation: A dataset of amines with known experimental reactivity data (e.g., reaction rates, equilibrium constants) is compiled. optibrium.com

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each amine in the dataset. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the observed reactivity. optibrium.comnih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.gov

For this compound, relevant molecular descriptors for predicting its reactivity would likely include those that characterize the amino group and its local environment.

Table 1: Selected Molecular Descriptors for this compound Relevant to Reactivity Prediction

| Descriptor Class | Specific Descriptor Example | Calculated/Predicted Value (Illustrative) | Relevance to Reactivity |

| Electronic | Partial Charge on Nitrogen | -0.85 | Influences nucleophilicity and ability to accept a proton. |

| Energy of the Highest Occupied Molecular Orbital (HOMO) | -9.5 eV | Relates to the ease of donating an electron in a reaction. acs.org | |

| Natural Bond Orbital (NBO) Energy of Nitrogen Lone Pair | -0.6 Ha | Directly quantifies the energy of the lone pair electrons involved in nucleophilic attacks. acs.org | |

| Topological | Molecular Connectivity Indices (e.g., Chi-1) | 3.98 | Encodes information about the degree of branching in the molecule. |

| Steric | Steric Hindrance Parameters (e.g., Taft's Es) | -0.93 | Quantifies the steric bulk around the reactive amino group, which can affect reaction rates. |

Note: The values presented in this table are illustrative and would need to be calculated using specialized computational chemistry software.

By inputting the calculated descriptors for this compound into a validated QSAR model for amine reactivity, one could predict its reaction rate in various chemical transformations, such as nucleophilic substitution or addition reactions. For instance, QSAR models have been successfully developed to predict the reaction rates of amines with ozone in aqueous solutions, where the energy of the nitrogen lone-pair electrons is a key predictor. acs.org

Predictive Modeling Based on Reaction Mechanisms

Beyond empirical QSAR models, predictive modeling can also be based on a deeper, mechanistic understanding of chemical reactions. This involves using computational chemistry methods, such as Density Functional Theory (DFT), to model the reaction pathways and calculate activation energies. optibrium.comosti.gov

For this compound, a primary amine, a common reaction is its role as a nucleophile. The reactivity in such reactions is governed by the nucleophilicity of the nitrogen atom. Computational models can predict this reactivity by calculating properties related to the stability of intermediates or transition states. For example, in reactions involving the formation of a nitrenium ion, the stability of this intermediate can be correlated with the compound's reactivity and potential mutagenicity. researchgate.net

Systematic studies on the reactivity of alkylamines with CO2, for instance, have utilized DFT to calculate reaction energies for various products. osti.gov These studies have shown that factors like the length of the alkyl chain can influence the stability of the resulting products. osti.gov While these studies did not specifically include this compound, the methodologies are directly applicable.

Table 2: Illustrative Comparison of Predicted Reactivity for a Series of Alkylamines

| Compound | HOMO Energy (eV) | Predicted Relative Reaction Rate (Nucleophilic Addition) |

| Ethylamine | -9.8 | 1.0 |

| n-Butylamine | -9.7 | 1.2 |

| This compound | -9.5 | 1.5 |

| Diethylamine (Secondary Amine) | -9.2 | 2.5 |

Note: This table is for illustrative purposes to demonstrate how computational predictions can be used to rank the reactivity of similar compounds. The relative reaction rates are hypothetical and based on the general trend that increased electron-donating character (higher HOMO energy) often correlates with increased nucleophilicity.

Cheminformatics and predictive modeling offer a powerful, non-experimental approach to understanding and predicting the chemical reactivity of this compound. By leveraging structural information and established computational methodologies, it is possible to forecast its behavior in various chemical environments, aiding in the design of new synthetic routes and the early identification of potential hazards.

Biological Activity and Pharmacological Mechanisms Research

Central Nervous System (CNS) Activity Research

Research into 2-amino-5-methylhexane and structurally similar compounds has primarily focused on its stimulant properties, which are characteristic of sympathomimetic amines. These substances mimic the effects of endogenous catecholamines like adrenaline and noradrenaline.

This compound is recognized as an indirect sympathomimetic drug. wikipedia.org Its physiological effects are understood to mimic the action of epinephrine, impacting both the central nervous system and peripheral sympathetic neurons. pharmacompass.com The compound's structure, featuring a polar amine group and a lipophilic carbon chain, allows it to cross the blood-brain barrier readily. tigerfitness.com This characteristic is fundamental to its CNS stimulant effects.

Studies on similar compounds, such as octodrine (B1677171) (2-amino-6-methylheptane), have highlighted their sympathomimetic and stimulant properties. nih.govwikipedia.org The mechanism of action is considered similar to that of other stimulants like amphetamine, involving the release of catecholamines. tigerfitness.comnih.gov This activity results in a state of heightened alertness and wakefulness. tigerfitness.com

A key pharmacological action of this compound involves the modulation of dopamine (B1211576) and norepinephrine (B1679862), two critical neurotransmitters in the brain. priceplow.com The compound acts as a monoamine releasing agent for these catecholamines. tigerfitness.com

Its mechanism involves temporarily preventing the reuptake of dopamine and norepinephrine into the presynaptic nerve. tigerfitness.com By blocking these transporters, the duration of action for dopamine and norepinephrine in the synaptic cleft is extended. tigerfitness.compriceplow.com This elevated and prolonged presence of these neurotransmitters leads to the feelings of euphoria and increased wakefulness associated with the compound. tigerfitness.com Furthermore, the structure of this compound includes a methyl group on the alpha carbon, which may sterically hinder the enzyme monoamine oxidase (MAO), further slowing the degradation of these neurotransmitters. tigerfitness.com

Detailed research specifically investigating the influence of this compound on intracellular signaling cascades and subsequent gene expression is limited in the available scientific literature. Current research has predominantly centered on the compound's extracellular and transmembrane activities, such as its interaction with neurotransmitter transporters and receptors, rather than its downstream effects on cellular signaling pathways and genetic regulation. While amino acids, in general, are known to regulate the expression of various genes, specific data for this compound is not available. nih.gov

The molecular targets for this compound and related compounds are believed to include adrenergic receptors and trace amine-associated receptors. The sympathomimetic effects are thought to be mediated through alpha-adrenergic agonist activity via G-protein-coupled receptors (GPCRs). nih.gov

Specifically, its action is proposed to involve localized release of norepinephrine, which then acts on adrenergic receptors. tigerfitness.com This leads to peripheral vasoconstriction through alpha-1 adrenergic activity and increased heart rate via beta-1 adrenergic activity. tigerfitness.com Additionally, the compound is reported to bind to the trace amine-associated receptor 1 (TAAR1), which contributes to its role in preventing the reuptake of dopamine and norepinephrine. tigerfitness.com However, one in vitro study investigating a selection of alkylamines found they did not activate human adrenergic receptors α1, α2, β1, or β2 at concentrations up to 300 µM, suggesting that the primary sympathomimetic effects may be more attributable to interactions with dopamine and noradrenaline transporters rather than direct receptor agonism. mdpi.com

Interactive Table: Summary of CNS Activity Research

| Mechanism | Description | Key Findings | Relevant Neurotransmitters |

|---|---|---|---|

| Sympathomimetic Action | Mimics the effects of the sympathetic nervous system. | Acts as a CNS stimulant, similar in mechanism to amphetamine. tigerfitness.com | Epinephrine, Norepinephrine |

| Reuptake Inhibition | Blocks the reabsorption of neurotransmitters into the presynaptic neuron. | Temporarily prevents the reuptake of dopamine and norepinephrine, prolonging their effects. tigerfitness.com | Dopamine, Norepinephrine |

| Molecular Targets | Specific receptors and transporters the compound interacts with. | Binds to TAAR1; acts on alpha and beta-adrenergic receptors. tigerfitness.comnih.gov Some studies show no direct activation of certain adrenergic receptors. mdpi.com | N/A |

Physiological Effects Research

The physiological effects of this compound are a direct consequence of its sympathomimetic activity on the central and peripheral nervous systems.

Research has consistently demonstrated that this compound and similar compounds exert significant effects on the cardiovascular system. Due to its sympathomimetic properties, the compound constricts blood vessels, which can lead to an increase in blood pressure. wikipedia.orgpharmacompass.com

Animal studies have shown that structurally related octylamines can increase cardiac rate (a positive chronotropic effect) and myocardial contractility (a positive inotropic effect). nih.gov This cardiac stimulation, combined with the constriction of peripheral blood vessels, contributes to its pressor effects. pharmacompass.com The mechanism involves the release of norepinephrine, which stimulates beta-1 adrenergic receptors to increase heart rate and alpha-1 adrenergic receptors to cause peripheral vasoconstriction. tigerfitness.com

Interactive Table: Summary of Cardiovascular Responses

| Cardiovascular Parameter | Observed Effect | Underlying Mechanism |

|---|---|---|

| Blood Pressure | Increase | Vasoconstriction of peripheral blood vessels. wikipedia.orgpharmacompass.com |

| Heart Rate | Increase (Positive Chronotropic Effect) | Cardiac stimulation via beta-1 adrenergic activity. tigerfitness.comnih.gov |

| Myocardial Contractility | Increase (Positive Inotropic Effect) | Direct stimulation of the heart muscle. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Adrenaline |

| Amphetamine |

| Dopamine |

| Epinephrine |

| Noradrenaline |

| Norepinephrine |

Bronchodilation Studies

Currently, there is a lack of specific research studies published in peer-reviewed scientific literature that have directly investigated the bronchodilatory effects of this compound. While some related aliphatic amines have been explored for their effects on airway smooth muscle, direct experimental data on this compound's potential to induce bronchodilation is not available.

One related compound, octodrine (2-amino-6-methylheptane), was historically used in pharmaceutical preparations for conditions such as bronchitis and laryngitis, suggesting it may possess properties that affect the airways. However, this does not provide direct evidence for the bronchodilatory activity of this compound. Further research is required to determine if this compound has any clinically relevant effects on the respiratory system.

Abuse Liability and Behavioral Pharmacology Research

Comprehensive studies focusing specifically on the abuse liability and behavioral pharmacology of this compound are limited. However, research on analogous compounds, such as 1,3-dimethylamylamine (DMAA), provides insights into the potential behavioral effects of this class of aliphatic amines.

Locomotor Activity Assessments

Direct assessments of the impact of this compound on locomotor activity have not been reported in the available scientific literature.

Conditioned Place Preference Studies

There are no published conditioned place preference (CPP) studies specifically examining this compound. The CPP paradigm is a standard preclinical model used to evaluate the rewarding or aversive properties of a substance nih.govwikipedia.orgyoutube.com.

Drug Discrimination Paradigms

Specific drug discrimination studies for this compound are not found in the current body of scientific research. Drug discrimination is a behavioral pharmacology method used to assess the subjective effects of a drug by training animals to recognize its internal cues meliordiscovery.com.

Comparative Pharmacological Studies with Related Compounds

Analogous Aliphatic Amines

While direct research on this compound is scarce, studies on the closely related aliphatic amine, 1,3-dimethylamylamine (DMAA), offer valuable comparative data on potential abuse liability and behavioral effects.

One study investigated the abuse liability of DMAA using locomotor activity, conditioned place preference, and drug discrimination paradigms in rodents nih.govnih.gov.

Locomotor Activity: In this study, DMAA was found to produce a dose-dependent decrease in locomotor activity in mice nih.govnih.gov. This is in contrast to many classical psychostimulants that typically increase locomotor activity.

Conditioned Place Preference (CPP): The same study demonstrated that DMAA induced a significant conditioned place preference in mice at intermediate doses, following an inverted U-shaped dose-response curve nih.govnih.gov. This suggests that DMAA has rewarding properties, which is an indicator of abuse potential.

Drug Discrimination: In rats trained to discriminate cocaine from saline, DMAA fully substituted for the discriminative stimulus effects of cocaine nih.govnih.gov. In rats trained to discriminate methamphetamine from saline, DMAA produced partial substitution nih.govnih.gov. These findings indicate that DMAA may produce subjective effects similar to those of cocaine and, to a lesser extent, methamphetamine, suggesting a potential for abuse nih.govnih.gov.

The following table summarizes the key findings from the abuse liability study of the analogous aliphatic amine, DMAA.

| Behavioral Assay | Compound | Animal Model | Key Findings | Reference |

| Locomotor Activity | 1,3-Dimethylamylamine (DMAA) | Swiss-Webster Mice | Dose-dependent depression of locomotor activity. | nih.govnih.gov |

| Conditioned Place Preference | 1,3-Dimethylamylamine (DMAA) | Swiss-Webster Mice | Produced a significant place preference at intermediate doses (inverted U-shaped dose-response). | nih.govnih.gov |

| Drug Discrimination (Cocaine) | 1,3-Dimethylamylamine (DMAA) | Sprague-Dawley Rats | Fully substituted for the discriminative stimulus effects of cocaine. | nih.govnih.gov |

| Drug Discrimination (Methamphetamine) | 1,3-Dimethylamylamine (DMAA) | Sprague-Dawley Rats | Partially substituted for the discriminative stimulus effects of methamphetamine. | nih.govnih.gov |

These findings on DMAA suggest that other structurally similar aliphatic amines, such as this compound, might also possess a potential for abuse and warrant further investigation into their behavioral pharmacology.

Metabolic Pathways and Biotransformation Research

Specific research delineating the complete metabolic pathways and biotransformation of this compound is limited. However, based on the metabolism of similar primary and secondary aliphatic amines, a general pathway can be proposed. The biotransformation of such compounds typically occurs in two phases in the liver: Phase I (functionalization) and Phase II (conjugation). researchgate.net

Phase I Metabolism: This phase involves the introduction or unmasking of a functional group. For a primary aliphatic amine like this compound, the primary routes of Phase I metabolism are likely N-oxidation and reactions at the α-carbon. nih.govtandfonline.com These oxidative reactions are primarily catalyzed by Cytochrome P450 (CYP450) enzymes and monoamine oxidases (MAOs). nih.govtandfonline.com N-oxidation can lead to the formation of hydroxylamine (B1172632) and subsequently nitroso and nitro compounds. tandfonline.com Another potential pathway for primary aliphatic amines is the formation of an imine metabolite. nih.gov The methyl group on the alpha carbon of this compound may sterically hinder monoamine oxidase, potentially influencing its metabolic half-life. tigerfitness.com

Phase II Metabolism: Following Phase I, the modified compound undergoes conjugation reactions. In this phase, an endogenous substrate is added to the molecule to increase its water solubility and facilitate its excretion from the body. Common conjugation reactions for amine metabolites include glucuronidation and sulfation. researchgate.net

Due to the lack of specific studies on this compound, it is not definitively known which specific CYP450 isozymes are involved or the exact structure of its metabolites in humans. In silico prediction tools and in vivo studies in animal models are often used to predict and identify the metabolites of new psychoactive substances, which could be a potential avenue for future research on this compound. nih.gov

Table 2: General Biotransformation Pathways for Aliphatic Amines

| Phase | Process | Key Enzymes | Potential Reactions for this compound | Outcome |

|---|---|---|---|---|

| Phase I | Functionalization | Cytochrome P450 (CYP450), Monoamine Oxidase (MAO) nih.govtandfonline.com | N-oxidation, Hydroxylation, Imine formation tandfonline.comnih.gov | Introduction of polar functional groups. |

| Phase II | Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronidation, Sulfation researchgate.net | Increased water solubility for excretion. |

Cellular and Molecular Neuroscience Research

The psychoactive and stimulant effects of this compound are rooted in its interactions with molecular components of the central nervous system, particularly those involved in monoamine neurotransmission. nih.gov As a sympathomimetic stimulant, its primary molecular targets are the high-affinity transporters for dopamine (DAT) and norepinephrine (NET). nih.govnih.gov

Research suggests that this compound functions as a monoamine releasing agent and a reuptake inhibitor. tigerfitness.com At the cellular level, it is taken up by presynaptic neurons through catecholamine channels. tigerfitness.com Once inside the neuron, it disrupts the vesicular storage of dopamine and norepinephrine, leading to their release from the vesicles into the cytoplasm. nih.gov This, combined with the inhibition of DAT and NET, causes an increase in the concentration of these neurotransmitters in the synaptic cleft. tigerfitness.comnih.gov

The prolonged presence of dopamine and norepinephrine in the synapse enhances signaling at postsynaptic receptors, leading to the compound's stimulant effects. nih.gov Additionally, compounds of this class are known to interact with Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor located on presynaptic neurons. tigerfitness.commdpi.com Activation of TAAR1 can modulate the activity of DAT and NET, contributing to the inhibition of neurotransmitter reuptake and promoting their efflux. tigerfitness.com The amphipathic nature (containing both polar and nonpolar sections) of this compound allows it to cross the blood-brain barrier to exert these effects on the central nervous system. tigerfitness.com

Table 3: Cellular and Molecular Targets of this compound

| Target | Location | Proposed Action | Consequence |

|---|---|---|---|

| Dopamine Transporter (DAT) | Presynaptic neuron membrane nih.gov | Inhibition of reuptake, potential reversal of transport (efflux) tigerfitness.comnih.gov | Increased synaptic dopamine concentration. |

| Norepinephrine Transporter (NET) | Presynaptic neuron membrane nih.gov | Inhibition of reuptake, potential reversal of transport (efflux) tigerfitness.com | Increased synaptic norepinephrine concentration. |

| Trace Amine-Associated Receptor 1 (TAAR1) | Presynaptic neuron membrane mdpi.com | Agonism/Activation tigerfitness.com | Modulation of DAT/NET function, contributing to reduced reuptake and increased efflux. tigerfitness.com |

| Vesicular Monoamine Transporters (VMATs) | Synaptic vesicle membrane nih.gov | Displacement of monoamines from vesicles nih.gov | Increased cytoplasmic concentration of dopamine and norepinephrine available for release. |

Inability to Fulfill Request for Article on "this compound"

Following a comprehensive search and analysis of scientific literature, it is not possible to generate the requested article on the chemical compound “this compound” in strict adherence to the provided outline. The core reason is a significant discrepancy between the specified topics and the available, verifiable scientific information regarding this particular compound.

Extensive searches failed to yield any specific, documented evidence linking this compound to the outlined applications:

Synthesis of Nitrogen-Containing Heterocycles: While general statements suggest that aliphatic amines can be used in the preparation of pyridines, no specific chemical pathways, reaction schemes, or research papers were found that detail the synthesis of pyridine (B92270) derivatives starting from this compound. The available literature on pyridine synthesis describes different precursors and methodologies.

Pharmaceutical Precursor Synthesis: There is no accessible research demonstrating the use of this compound as a direct precursor in the synthesis of specific antiparasitic drugs or calcium channel inhibitors.

Development of Pharmacologically Active Derivatives: No literature was found that connects derivatives of this compound to the development of Histamine H3-receptor antagonists. Similarly, while the molecule is a chiral amine, there is a lack of specific studies discussing its role or application in this context within medicinal chemistry.

Advanced Organic Materials Synthesis: The search yielded no information on the use of this compound as a monomer or precursor in the synthesis of polymers or other advanced organic materials.

Given the strict instructions to only include content directly related to the provided outline and to ensure scientific accuracy, proceeding with the article would require fabricating information, which is contrary to the fundamental principles of providing factual and verifiable content. Therefore, the request cannot be fulfilled as specified.

Derivatization and Application in Advanced Chemical Synthesis

Advanced Organic Materials Synthesis

Applications in Substituted Para-Phenylenediamine-Derived Quinones

2-Amino-5-methylhexane serves as a crucial precursor in the synthesis of specific substituted para-phenylenediamine-derived quinones (PPD-quinones), a class of compounds of significant environmental interest. One notable example is its role in the formation of N,N′-bis(1,4-dimethylpentyl)-p-phenylenediamine quinone, also known as 77PD-Q. The synthesis of this and similar PPD-quinones typically involves a sequential process initiated by Michael additions, followed by an oxidation step to form the quinone structure acs.org.

The formation of 77PD-Q is achieved through a Michael-type addition reaction between this compound and benzoquinone nih.gov. In this reaction, the nucleophilic amine group of this compound attacks the electron-deficient carbon atoms of the benzoquinone ring. This process is generally followed by oxidation to yield the final PPD-quinone product acs.org. The resulting compound, 77PD-Q, has been identified as an environmental transformation product of N,N′-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD), which is used as an antioxidant. The presence of 77PD-Q has been confirmed in environmental samples such as fine particulate matter (PM2.5) nih.gov.

The synthesis and characterization of these PPD-quinones are vital for environmental monitoring and toxicological studies. For instance, research has focused on identifying and quantifying various PPD-quinones, including 77PD-Q, in human urine to assess exposure to these substances mdpi.com. The general synthetic route allows for the creation of various PPD-quinones with different alkyl side chains, which is essential for investigating their structure-related toxicity acs.orgchemrxiv.org.

Table 1: Synthesis and Properties of a this compound-Derived PPD-Quinone

| Property | Description |

| Product Compound | N,N′-bis(1,4-dimethylpentyl)-p-phenylenediamine quinone (77PD-Q) |

| Precursors | This compound, Benzoquinone |

| Reaction Type | Michael-type addition followed by oxidation acs.orgnih.gov. |

| Significance | Synthesis of analytical standards for the identification and quantification of environmental contaminants nih.gov. Used in studies to evaluate the structure-related toxicity of PPD-quinones acs.org. |

| Analytical Methods | Characterization is performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity acs.orgnih.gov. |

Role as a Versatile Synthetic Intermediate for Complex Molecules

This compound is an aliphatic amine that functions as a versatile building block in the preparation of a range of more complex molecules. Its utility stems from the reactivity of its primary amine group, which can readily participate in various chemical transformations. It is particularly noted for its use in the synthesis of pyridines and other cyclic nitrogen-based compounds chemdad.comscbt.com. These resulting heterocyclic structures form the core of molecules designed for diverse applications, including potential use as antiparasitics and calcium channel inhibitors chemdad.com.

The primary amine group in this compound makes it a potent nucleophile, enabling it to react with a wide array of electrophiles. This reactivity is fundamental to constructing larger, more intricate molecular architectures. For example, primary amines are key reactants in condensation reactions with carbonyl compounds to form imines (Schiff bases), which can be further modified or act as intermediates in the synthesis of heterocyclic systems.

The synthesis of various heterocyclic compounds often relies on the incorporation of a nitrogen atom from an amine precursor. Methodologies for creating substituted pyrimidines, oxadiazoles, and thiazoles frequently involve the reaction of an amine with other bifunctional reagents nih.govresearchgate.netresearchgate.net. While specific literature detailing the use of this compound in all these exact ring systems is not prevalent, its fundamental chemical nature as a primary aliphatic amine allows it to be a suitable candidate for such synthetic strategies. The "1,4-dimethylpentyl" substituent provides specific steric and lipophilic properties to the final molecule, which can be crucial for modulating its biological activity, solubility, and other physicochemical characteristics.

Table 2: Potential Synthetic Applications of this compound as an Intermediate

| Target Molecule Class | Synthetic Reaction Type | Potential Application of Products |

| Substituted Pyridines | Cyclocondensation reactions | Pharmaceuticals (e.g., antiparasitics, calcium channel inhibitors) chemdad.com. |

| Nitrogen Heterocycles | Condensation, Cyclization | Agrochemicals, Materials Science |

| Schiff Bases (Imines) | Reaction with aldehydes or ketones | Intermediates for further synthesis, Ligands in coordination chemistry |

| Substituted Amides | Acylation with acid chlorides or anhydrides | Precursors for various functional groups, Biologically active molecules |

| PPD-Quinones | Michael addition to quinones | Analytical standards for environmental and toxicological studies nih.gov. |

Crystallography and Structural Biology Research

X-ray Crystallography of 2-Amino-5-methylhexane Derivatives

Direct X-ray crystallographic data for derivatives of this compound are not readily found in current scientific literature. The study of the crystal structures of aliphatic amines and their derivatives is a field of interest for understanding their physical properties and intermolecular interactions. Generally, the crystal packing of aliphatic amines is influenced by hydrogen bonding involving the amino group and van der Waals interactions of the alkyl chains.

While specific data for this compound is unavailable, a hypothetical crystallographic analysis of a simple salt derivative, such as the hydrochloride, would likely reveal the following features:

| Parameter | Hypothetical Value/Observation for a Simple Derivative |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Hydrogen Bonds | N-H···Cl interactions |

| Alkyl Chain Conformation | Likely an extended or staggered conformation |

| Intermolecular Forces | Hydrogen bonding, ion-ion interactions, van der Waals forces |

This table is illustrative and based on general principles of small molecule crystallography, not on experimental data for this compound derivatives.

Co-crystallization Studies with Biological Targets

Co-crystallization is a technique used to form a single crystal containing two or more different molecules in a specific stoichiometric ratio. In pharmaceutical sciences and structural biology, co-crystallizing a small molecule with a biological target, such as a protein, can provide invaluable insights into their binding interactions.

There are no specific published co-crystallization studies involving this compound with biological targets. Generally, for an aliphatic amine to be a candidate for co-crystallization with a protein, it would need to exhibit a specific binding affinity for a pocket on the protein surface. The success of co-crystallization would depend on factors such as the purity of both the protein and the ligand, their concentrations, and the screening of various crystallization conditions. Amino acids are often used as co-formers in creating co-crystals of active pharmaceutical ingredients to enhance properties like solubility and stability.

A hypothetical co-crystal screening of this compound with a target protein might involve the following steps:

| Step | Description |

| Target Selection | Identifying a protein (e.g., an enzyme, receptor) with a binding site that could accommodate the this compound molecule. |

| Binding Affinity Confirmation | Using biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm and quantify binding. |

| Crystallization Screening | Mixing the protein and this compound and screening a wide range of precipitants, buffers, and additives to find conditions that yield crystals. |

| X-ray Diffraction | Exposing a resulting co-crystal to an X-ray beam to obtain a diffraction pattern for structure determination. |

This table outlines a general workflow for co-crystallization and does not represent a specific study on this compound.

Structural Insights into Enzyme-Substrate Interactions (e.g., Transaminases)

Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor molecule. They are of significant interest in biocatalysis for the synthesis of chiral amines. The interaction of substrates with transaminases is governed by the architecture of the enzyme's active site.

While no structural studies detail the interaction of this compound with a transaminase, research on transaminases with other aliphatic and bulky amines provides a framework for understanding how such interactions might occur. frontiersin.orgumn.edu The active site of a transaminase is typically a well-defined pocket that can be divided into a large and a small binding pocket, which helps to orient the substrate for stereoselective amine transfer. nih.gov

For a substrate like this compound, the following interactions within a transaminase active site would be expected:

Anchoring of the Amino Group: The primary amino group of the substrate would form a crucial interaction with the pyridoxal-5'-phosphate (PLP) cofactor, which is essential for the catalytic mechanism.

Accommodation of the Alkyl Chain: The 5-methylhexane portion of the molecule would need to fit within the binding pockets of the active site. The isobutyl group at one end and the methyl group at the other would influence the orientation and binding affinity.

Role of Active Site Residues: Specific amino acid residues within the active site would interact with the substrate through van der Waals forces and potentially hydrogen bonds, contributing to substrate recognition and stabilization of the transition state. nih.gov

Structural studies on transaminases engineered to accept bulkier substrates have shown that modifications to residues lining the binding pockets can significantly alter substrate specificity. frontiersin.org For instance, mutating a bulky residue to a smaller one, like alanine (B10760859), can create more space to accommodate larger substrates. frontiersin.org

| Feature of Transaminase Active Site | Predicted Interaction with this compound |

| Pyridoxal-5'-phosphate (PLP) | Covalent linkage (Schiff base formation) with the amino group of this compound. |

| Large Binding Pocket | Likely accommodates the larger part of the alkyl chain (the isobutyl group). |

| Small Binding Pocket | Would likely accommodate the methyl group attached to the chiral center. |

| Key Amino Acid Residues | Hydrophobic residues would likely form van der Waals contacts with the alkyl chain, while polar or charged residues could interact with the amino group. |

This table is based on the known mechanisms and structures of transaminases with other amine substrates and represents a predictive model for this compound.

Research Methodologies and Challenges

Design Considerations for In Vitro and In Vivo Studies

Due to the limited formal research on 2-Amino-5-methylhexane, the design of both laboratory-based (in vitro) and animal (in vivo) studies must be meticulously planned to generate meaningful and reliable data.

In Vitro Study Design: In vitro studies are essential for elucidating the compound's mechanism of action at a cellular and molecular level. Key design considerations would include:

Receptor Binding Assays: To understand its stimulant properties, assays would be designed to test the binding affinity of this compound to specific receptors in the central nervous system (CNS), such as dopamine (B1211576) and norepinephrine (B1679862) transporters. This helps to characterize its sympathomimetic effects. rivm.nlnih.gov

Cell Viability and Cytotoxicity Assays: Using various cell lines (e.g., neuronal cells, cardiomyocytes), researchers can assess the concentrations at which the compound becomes toxic, providing a preliminary indication of its safety profile.

Blood-Brain Barrier (BBB) Models: In vitro models of the BBB are crucial to determine if and how efficiently this compound can cross from the bloodstream into the brain, a key characteristic for a CNS stimulant. nih.gov These models can help predict its potential psychoactive effects. nih.gov